Product packaging for 5-Chloro-3-phenyl-1H-indazole(Cat. No.:CAS No. 13097-03-5)

5-Chloro-3-phenyl-1H-indazole

Cat. No.: B8726751
CAS No.: 13097-03-5
M. Wt: 228.67 g/mol
InChI Key: ZKNTWHPPAIWTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-3-phenyl-1H-indazole is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmacology, known for its versatility and presence in numerous biologically active compounds. Research indicates that N-phenylindazole derivatives, in particular, show significant promise as potential anticancer agents . These compounds are frequently explored for their ability to inhibit tyrosine kinases and exhibit anti-angiogenic properties, which can disrupt the blood supply to tumors . As a diarylurea precursor, this compound serves as a critical intermediate for synthesizing novel molecules designed to evaluate their effects on cell viability across various aggressive cancer cell lines, including metastatic breast cancer, glioblastoma, and colorectal cancer . The structural features of this compound—the chlorine atom and the phenyl substitution on the indazole ring—are key modulators of lipophilicity, polarity, and hydrogen bonding capacity. These properties are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . Researchers utilize this building block to develop and study new chemical entities, focusing on their mechanisms of action, such as inhibiting tube formation in human umbilical vein endothelial cells (HUVECs), a key test in anti-angiogenesis research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B8726751 5-Chloro-3-phenyl-1H-indazole CAS No. 13097-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13097-03-5

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-indazole

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

ZKNTWHPPAIWTHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Phenyl 1h Indazole

Direct Synthetic Routes to 5-Chloro-3-phenyl-1H-indazole

Direct synthesis provides the most straightforward access to the target molecule, often involving the strategic assembly of the indazole core with the desired substituents already in place or introduced early in the synthetic sequence.

One established method for the synthesis of this compound involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.org This approach leads to the formation of the indazole ring system with the desired substitution pattern. The product, this compound, has been characterized as a pale yellow solid with a melting point of 109-112 °C. rsc.org

Table 1: Spectroscopic Data for this compound rsc.org

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)

| ¹³C NMR (100 MHz, CDCl₃) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 |

The efficiency of indazole synthesis is highly dependent on reaction conditions. While specific optimization studies for the direct synthesis of this compound are not extensively detailed in the provided literature, general principles from related syntheses can be applied. For instance, in the copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones to form N-phenyl-1H-indazoles, several parameters were optimized to improve product yield. beilstein-journals.org

Key parameters that are typically optimized include:

Temperature: Reaction temperature can significantly impact reaction rate and selectivity. For the copper-catalyzed synthesis of 1-phenyl-1H-indazole, increasing the temperature from 100 °C to 120 °C was crucial for a better yield. beilstein-journals.org

Reaction Time: Extending the reaction time can lead to higher conversion of starting materials to the product. In the same study, the yield increased from 32% at 5 hours to 60% at 24 hours. beilstein-journals.org

Catalyst and Ligand Loading: The concentration of the catalyst and any associated ligands is a critical factor.

Base: The choice and stoichiometry of the base used can influence the deprotonation steps necessary for cyclization. semanticscholar.org

Table 2: Example of Reaction Condition Optimization for 1-phenyl-1H-indazole Synthesis beilstein-journals.org

Entry Time (h) Temperature (°C) Yield (%)
1 5 120 32
2 12 120 40
3 24 120 60
4 24 100 11

Conditions: Substrate (0.5 mmol), catalyst (20 mol %), base (200 mol %), ligand (22 mol %), solvent (2.5 mL).

These principles highlight that a systematic investigation of temperature, time, and reagent stoichiometry would be essential to enhance the yield and selectivity of any given synthetic route to this compound.

Versatile Synthetic Strategies for Indazole Derivatives Applicable to this compound Scaffold

A variety of synthetic strategies have been developed for the construction of the indazole ring system. These methods often offer flexibility in substrate scope and can be adapted for the synthesis of specifically substituted derivatives like this compound.

Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of the N-N bond and subsequent ring closure onto the benzene (B151609) ring.

Jacobson Indazole Synthesis and Related Diazotization Reactions: A classical approach involves the diazotization of o-alkylanilines followed by intramolecular cyclization. thieme-connect.deprimescholars.comnih.gov For instance, a 2-methylaniline derivative can be treated with a nitrosating agent like sodium nitrite (B80452) (NaNO₂) to form a diazonium salt, which then cyclizes to the indazole ring. thieme-connect.deprimescholars.com This method's applicability to the target compound would require a starting material like 4-chloro-2-benzoyl aniline (B41778) or a related precursor.

Intramolecular Cyclization of Arylhydrazones: This is a widely used strategy. One prominent method is the copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones, often referred to as an Ullmann condensation. beilstein-journals.orgnih.govthieme-connect.com This involves preparing a hydrazone from an ortho-chloroaryl ketone (such as 2,5-dichlorobenzophenone) and a hydrazine (B178648), followed by a copper-catalyzed ring closure. beilstein-journals.org The use of o-chloroaryl starting materials is advantageous as they are often more commercially available and less expensive than their bromo- or iodo- counterparts. beilstein-journals.org Another variation is the nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones derived from o-fluoroaryl ketones, where a strong base is used to deprotonate the hydrazone, initiating cyclization. semanticscholar.org

Silver-Mediated Intramolecular Oxidative C–H Amination: More recent methods involve the intramolecular amination of arylhydrazones via C-H activation. A silver(I)-mediated oxidative C-H amination has been shown to be efficient for synthesizing a variety of 3-substituted 1H-indazoles. nih.gov This approach avoids the need for a halogen substituent at the ortho position, instead directly functionalizing a C-H bond.

Palladium catalysis has emerged as a powerful tool for constructing heterocyclic rings through C-H functionalization, offering novel and efficient pathways to indazoles.

One such method is the Pd(II)-mediated oxidative benzannulation, where pyrazoles react with internal alkynes to form 1H-indazoles. beilstein-journals.orgnih.gov This strategy builds the benzene portion of the indazole onto a pre-existing pyrazole (B372694) ring. The applicability of this method would depend on the availability of appropriately substituted pyrazole and alkyne starting materials to generate the 5-chloro-3-phenyl substitution pattern. Other transition-metal-catalyzed methods involving intramolecular C-H bond functionalizations have also been reported as significant improvements in indazole synthesis. beilstein-journals.org

1,3-Dipolar cycloadditions provide another elegant route to the indazole core.

A common strategy involves the [3+2] cycloaddition of diazo compounds with arynes. primescholars.comnih.gov The aryne can be generated in situ from an ortho-silylaryl triflate or an ortho-dihaloarene. The diazo compound, which would provide the C3-substituent (the phenyl group in this case), then reacts with the aryne to form the indazole ring. primescholars.com

Another example is the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). beilstein-journals.orgnih.gov This reaction provides access to 3-substituted-1H-indazoles with moderate to excellent yields. nih.gov

Regioselective Functionalization Techniques for Indazole Scaffolds

Achieving regioselectivity is a paramount challenge in the functionalization of the indazole ring system. The presence of two nitrogen atoms (N1 and N2) and several reactive carbon positions necessitates precise control over reaction conditions. For the this compound scaffold, functionalization can be directed to specific positions, most notably C3, C7, and the nitrogen atoms.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indazole core. chim.itmit.edu Catalytic systems involving rhodium, palladium, and copper enable the introduction of various substituents. chim.it For instance, direct C-H arylation at the C3 position of an N-protected indazole can be achieved using palladium catalysts, offering a route to modify the scaffold after its initial synthesis. researchgate.netmdpi.com While direct C-H activation on the C3-phenyl group is less common, the C3 position of the indazole ring itself is a primary target for such modifications. nih.govacs.org

Halogenation is a key gateway reaction for further derivatization. The introduction of a bromine or iodine atom at the C3 position of an N-protected indazole creates a versatile handle for subsequent metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chim.itnih.govmdpi.com This allows for the installation of a wide range of aryl or heteroaryl groups. Similarly, regioselective bromination at the C7 position of NH-free indazoles has been achieved, followed by Suzuki-Miyaura coupling to introduce aryl substituents at that position. nih.gov

Furthermore, radical reactions provide another avenue for functionalization. Minisci-type reactions, for example, can introduce alkyl groups at the C3 position under photoredox conditions. chim.it These methods highlight the diverse strategies available to selectively modify the indazole core, enabling the synthesis of a broad library of compounds based on the this compound framework.

Advanced Derivatization and Structural Modification Strategies for this compound

Building upon the foundational functionalization techniques, advanced derivatization strategies allow for the precise tailoring of the this compound molecule. These modifications are typically directed at the N1 position, the C3-phenyl ring, or involve the introduction of specific functionalities to probe biological interactions.

Alkylation and arylation at the nitrogen atoms of the indazole ring are common modifications, but they present a regioselectivity challenge between the N1 and N2 positions. beilstein-journals.org The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.orgwuxibiology.com

For selective N1-alkylation, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has proven effective, particularly for indazoles with electron-withdrawing groups. beilstein-journals.org This selectivity is often attributed to the formation of a sodium salt at the N1 position, which is the more thermodynamically stable anion. In contrast, different conditions can favor N2 alkylation.

N-arylation is typically accomplished using metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig reactions are frequently employed to form the N1-aryl bond. researchgate.net These methods allow for the introduction of various substituted and unsubstituted phenyl groups at the N1 position, significantly expanding the structural diversity of derivatives.

Reagents and ConditionsPosition SelectivityNotes
Alkyl Halide, NaH, THFN1Favorable for indazoles with electron-withdrawing groups at C3. beilstein-journals.org
Alkyl Halide, K₂CO₃, DMFMixture of N1 and N2Often results in poor selectivity without specific directing groups.
Aryl Halide, CuI, BaseN1A common method for N-arylation. researchgate.net
Phenyl isocyanateN1Reacts with the NH of the indazole to form a carboxamide at the N1 position. nih.gov

Modifying the phenyl ring at the C3 position is a key strategy for fine-tuning the properties of the molecule. This can be accomplished through two primary approaches: by constructing the indazole ring from a pre-substituted precursor or by post-synthesis modification.

The most direct method involves using a substituted phenyl precursor during the initial synthesis of the indazole. For example, a Suzuki-Miyaura coupling can be performed between a 3-halo-indazole and a substituted phenylboronic acid to install a functionalized phenyl group at the C3 position. nih.govmdpi.com This approach allows for significant diversity, as a wide variety of boronic acids are commercially available or readily synthesized.

Alternatively, the indazole ring can be constructed from a substituted 2-halobenzophenone or a substituted phenylhydrazine, embedding the desired functionality on the C3-phenyl ring from the outset. While direct electrophilic substitution on the C3-phenyl ring after the indazole is formed is possible, it is often complicated by competing reactions on the more activated indazole core. Therefore, building the molecule from functionalized fragments or using cross-coupling strategies on a C3-halo-indazole are the most prevalent and reliable methods. nih.govmdpi.com

Synthetic StrategyDescriptionExample Application
Precursor SynthesisCyclization reaction using a starting material where the phenyl group is already substituted.Reaction of a substituted 2-chlorobenzophenone (B131818) with hydrazine to form the indazole ring.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a 3-halo-indazole with a substituted phenylboronic acid.Coupling of 3-iodo-5-chloro-1H-indazole with (4-methoxyphenyl)boronic acid. nih.gov
Negishi CouplingPalladium-catalyzed cross-coupling of a 3-zincated indazole with a substituted aryl halide. chim.itmdpi.comReaction of an organozinc derivative of the indazole with a functionalized aryl iodide.

The introduction of diverse functional groups onto the this compound scaffold is driven by the search for new therapeutic agents and research tools. Specific functionalities are often incorporated to interact with biological targets such as enzymes or receptors.

One common modification is the synthesis of 3-aminoindazoles. These compounds serve as versatile intermediates for the creation of amide, sulfonamide, and urea (B33335) derivatives. nih.gov For instance, reacting a 3-amino-1H-indazole with a phenyl isocyanate yields N-phenyl-1H-indazole-1-carboxamides, a class of compounds investigated for their antiproliferative activity against cancer cell lines. nih.govresearchgate.net

The synthesis of indazole-3-carboxylic acids and their subsequent conversion to hydrazides provides another platform for diversification. researchgate.net These hydrazides can be coupled with various aryl acids to produce diacyl hydrazine derivatives, expanding the chemical space for biological screening. researchgate.net

Furthermore, the attachment of other heterocyclic rings to the indazole core is a widely used strategy in medicinal chemistry. This is often achieved via cross-coupling reactions, where a halogenated indazole is coupled with a heterocyclic boronic acid or stannane. nih.govresearchgate.net These modifications can enhance binding affinity, improve pharmacokinetic properties, or introduce new interaction points with a biological target. For example, derivatives bearing furan (B31954) or pyridine (B92270) moieties have been synthesized and evaluated for their potential as anticancer agents. mdpi.com

Structure Activity Relationship Sar Studies of 5 Chloro 3 Phenyl 1h Indazole Analogs

Impact of the 5-Chloro Substituent on Biological Activity Profiles

The chloro group at the C5 position of the indazole ring is not merely a passive substituent; it actively modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Electronic and Steric Contributions of Halogenation at C5

Halogenation at the C5 position introduces a substituent with significant electronic and steric properties. The chlorine atom, being an electron-withdrawing group, can alter the electron density distribution across the indazole ring system. This can influence the compound's reactivity in various chemical transformations, such as cross-coupling reactions. For instance, the presence of a chlorine atom can enhance the electrophilic character of the indazole core, potentially modulating its binding affinity to protein targets.

From a steric perspective, the size of the halogen atom can influence how the molecule fits into a protein's binding pocket. While only small groups are generally tolerated at the C5 position, the presence of a chloro group has been shown in some cases to be beneficial for biological activity. acs.org

Comparative Analysis with Other 5-Substituted Indazole Derivatives

To understand the specific contribution of the 5-chloro substituent, it is useful to compare it with other groups at the same position. Studies on various 5-substituted indazole derivatives have revealed that the nature of the substituent at this position is critical for biological activity.

For example, in a series of indazole derivatives targeting the 5-HT3 receptor, the presence of a 5-chloro substituent led to a significant decrease in potency compared to the unsubstituted parent compound. acs.org This suggests that for this particular target, the electronic or steric properties of the chloro group are detrimental to binding.

Conversely, in the development of inhibitors for protein arginine deiminase 4 (PAD4), the introduction of a chloro substituent at the C5 position resulted in a notable improvement in inhibitory activity. nih.gov This highlights the target-specific nature of SAR, where a substituent that is unfavorable for one target may be advantageous for another.

Further studies on indazole derivatives for other applications have shown that various substituents at the C5 position, including nitro and bromo groups, can confer distinct biological activities, such as antimicrobial and anticancer effects. The comparative analysis of these derivatives underscores the importance of the C5 position as a key modulator of the pharmacological profile of indazoles.

Influence of the 3-Phenyl Group on Molecular Interactions and Biological Outcomes

The 3-phenyl group is a crucial pharmacophoric element in many biologically active indazole derivatives. Its orientation and substitution pattern, as well as the hydrophobic and aromatic interactions it mediates, are key determinants of biological activity.

Role of Phenyl Ring Orientation and Substitution Patterns

Substitutions on the phenyl ring itself can further modulate activity. For instance, in a series of 1-piperazino-3-phenylindans, substitutions on the 3-phenyl ring were explored, with 2'- or 4'-fluoro substitutions being generally acceptable for maintaining affinity for certain receptors. researchgate.net In another study, the synthesis of 3-aryl-1H-indazoles with various substituents on the aryl group demonstrated that these substitutions influenced their effects on plant growth. researchgate.net

Hydrophobic and Aromatic Interactions Mediated by the Phenyl Moiety

The phenyl group, being a hydrophobic and aromatic moiety, can engage in several types of non-covalent interactions with protein targets, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions are often critical for high-affinity binding.

N1-Substitution Effects on the Pharmacological Profile and Target Binding

Studies have shown that the nature of the substituent at the N1 position can be critical for potency and selectivity. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. acs.orgnih.gov

In the development of JNK3 inhibitors, N-aromatic substituted indazole derivatives were investigated, and the substituent at the N1 position was found to influence brain penetrance and oral bioavailability. nih.govacs.org Furthermore, in a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, the N1-carboxamide group was essential for their antiproliferative activity. researchgate.net

Steric and Electronic Features of N1 Modifiers

The N1 position of the indazole ring is a frequent site for modification in SAR studies. The steric bulk and electronic properties of substituents at this position can significantly influence the compound's interaction with biological targets.

For instance, in a series of indazole arylsulfonamides designed as CCR4 antagonists, N1-meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.orgnih.gov This suggests that a combination of steric bulk and the presence of a basic amino group at a specific distance from the indazole core is beneficial for activity. However, strongly basic amino groups can lead to low oral absorption. acs.orgnih.gov Less basic analogs, such as those containing morpholine, showed improved oral absorption but were also subject to high clearance. acs.orgnih.gov

The introduction of an allyl group at the N1 position has been shown to improve membrane permeability due to its steric bulk, which can influence binding affinity. In contrast, a methyl group at N1 can help stabilize the indazole ring against metabolic degradation. The ratio of N1 to N2 alkylation is sensitive to steric hindrance from substituents at the C3 and C7 positions. For example, the alkylation ratio for unsubstituted indazole is 1:1, but for 3-phenyl-1H-indazole, it shifts to 74:26 in favor of N1. thieme-connect.de

Influence on Tautomeric Preferences and Biological Activity

The electronic spectra of 1H-indazole and 1-methyl-1H-indazole are nearly identical but differ significantly from that of 2-methyl-2H-indazole, highlighting the influence of N-substitution on the electronic properties of the heterocyclic system. thieme-connect.de X-ray crystallography studies have confirmed the preference for the 1H-tautomer in the solid state. thieme-connect.de The choice of N-substituent can lock the molecule into a specific tautomeric form, which can be critical for its interaction with a biological target. For example, in the development of CCR4 antagonists, specific N1-benzyl substitutions were crucial for high potency, indicating that the 1H-tautomer is the active conformation for this target. acs.orgnih.gov

Systematic SAR Investigations for Optimized Lead Compounds

Systematic SAR investigations are essential for refining the biological activity of lead compounds based on the 5-chloro-3-phenyl-1H-indazole scaffold. This involves a methodical exploration of different substituents at various positions to identify key pharmacophoric elements and understand the impact of positional isomers.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold itself contains several key pharmacophoric elements that contribute to its biological activity. The indazole core, being a bioisostere of indole (B1671886), can interact with various biological targets. nih.gov

Key pharmacophoric elements often include:

The 3-Phenyl Group: The phenyl ring at the 3-position is a common feature in many active analogs. It contributes to the lipophilicity of the molecule and can engage in hydrophobic or π-stacking interactions within a binding pocket.

The 5-Chloro Substituent: The chlorine atom at the 5-position influences the electronic properties of the indazole ring and can be involved in halogen bonding or other specific interactions with the target. Its position can affect π-stacking interactions in protein binding.

N1-Substituents: As discussed previously, the substituent at the N1 position is a critical determinant of activity, influencing factors like metabolic stability, membrane permeability, and binding affinity.

A study on 1H-indazole-based derivatives as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases highlighted the importance of the 1H-indazole scaffold. mdpi.com Another study on 3-phenyl-1H-indazole derivatives showed broad anticandidal activity. researchgate.net

Compound/SeriesKey Pharmacophoric Elements IdentifiedBiological Target/Activity
Indazole ArylsulfonamidesN1 meta-substituted benzyl groups, 5-chlorothiophene-2-sulfonamide (B1586055) at N3CCR4 Antagonists
3-Phenyl-1H-indazole derivatives3-phenyl-1H-indazole moietyAnticandidal activity
1H-Indazole-based derivatives1H-indazole scaffoldFGFRs kinase inhibition

SAR Insights from Analogs with Variations in Chloro and Phenyl Positions

Altering the positions of the chloro and phenyl substituents on the indazole scaffold provides valuable SAR insights.

Chloro Position: The position of the chlorine atom significantly alters the electronic distribution of the indazole ring. For example, moving the chlorine from the 5-position to other positions like 3, 4, 6, or 7 can impact the molecule's interaction with its biological target. In a series of indazole arylsulfonamides, small substituents were tolerated at the C5, C6, and C7 positions, with C6 analogs being preferred. acs.orgnih.gov This indicates that the steric bulk around the indazole core is a critical factor. In a study of granisetron (B54018) derivatives, a 5-chloro substituent led to a significant decrease in potency for the 5-HT3 receptor. acs.org

Phenyl Position: While the 3-phenyl substitution is common, exploring other positions for the phenyl group or substituting the phenyl ring itself can yield important SAR data. For instance, in a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, substitutions on the phenylamino (B1219803) group at the 3-position led to varied biological activities. researchgate.networldscientific.com Specifically, a 3-((3-methoxyphenyl)amino) derivative showed good efficacy as an anticancer agent. worldscientific.com This highlights that modifications to the 3-phenyl moiety can fine-tune the biological activity.

Analog VariationSAR InsightReference
Chloro Position
5-Chloro vs. other positions (C6 preferred) in indazole arylsulfonamidesSteric bulk at positions other than C4 is a critical factor for CCR4 antagonism. acs.orgnih.gov
5-Chloro substituent in granisetron analogsMarkedly reduces potency for the 5-HT3 receptor. acs.org
Phenyl Position/Substitution
Substitution on the 3-phenylamino groupCan modulate anticancer activity, with methoxy (B1213986) substitution showing promise. worldscientific.com

Biological Activities and Molecular Mechanisms in Vitro and Preclinical Research

Anticancer and Antiproliferative Research on 5-Chloro-3-phenyl-1H-indazole Derivatives

The modification of the this compound structure has yielded a number of compounds with notable activity against cancer-related targets and cell lines. These derivatives have been primarily explored for their ability to inhibit key enzymes involved in cancer progression and to halt the proliferation of cancer cells directly.

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

One such derivative, GNF-7 , has demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) kinases. Specifically, GNF-7 acts as a non-ATP-competitive inhibitor that binds to the allosteric pocket of FGFR1 and FGFR2. It has been shown to inhibit both wild-type and gatekeeper mutant forms of FGFR1, with a reported half-maximal inhibitory concentration (IC₅₀) of 190 nM for wild-type FGFR1.

Another area of interest has been the inhibition of Pim kinases. A series of 1,5-diaryl-1H-indazole-3-carboxamides, derived from the core structure, were synthesized and evaluated. One compound from this series, with a 2,6-difluoro-4-methoxyphenyl group at the 1-position and a cyclopropylaminocarbonyl at the 3-position, showed potent inhibition of Pim-1 kinase with an IC₅₀ value of 0.027 μM.

Furthermore, research has identified 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine as a dual inhibitor of Tyrosine Threonine Kinase (TTK) and BRAF kinase. This compound exhibited potent inhibitory activity against TTK with an IC₅₀ of 0.010 μM and against the BRAF(V600E) mutant with an IC₅₀ of 0.025 μM. Its activity extends to other kinases, including Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase 1 (MAPK1), though with lower potency.

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Derivative Name/Identifier Target Kinase IC₅₀ (μM) Reference
GNF-7 FGFR1 (wild-type) 0.190
1-(2,6-difluoro-4-methoxyphenyl)-5-chloro-N-cyclopropyl-3-phenyl-1H-indazole-3-carboxamide Pim-1 0.027
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine TTK 0.010
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine BRAF(V600E) 0.025
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine EGFR 1.9
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine MAPK1 0.44

Beyond kinases, derivatives have been designed to target other enzymes implicated in cancer. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by cancer cells. A series of N-hydroxy-1H-indazole-1-carboximidamide derivatives based on the this compound scaffold were synthesized and found to be potent and selective inhibitors of IDO1. One of the most active compounds in this series demonstrated an IC₅₀ of 0.38 μM in a cell-based assay measuring kynurenine (B1673888) levels, a product of IDO1 activity.

The inhibitory effects of these derivatives on molecular targets translate to antiproliferative activity in various cancer cell lines.

The dual TTK/BRAF inhibitor, 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine, was tested against a panel of human cancer cell lines. It showed significant antiproliferative effects, particularly in the Malme-3M melanoma cell line (harboring the BRAF V600E mutation), with a GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 0.017 μM. It also displayed potent activity against the HT29 colon cancer cell line with a GI₅₀ of 0.022 μM.

The IDO1-inhibiting N-hydroxy-1H-indazole-1-carboximidamide derivatives also exhibited antiproliferative activity. The most potent compound from this series showed GI₅₀ values of 1.2 μM and 1.3 μM against HeLa (cervical cancer) and A549 (lung cancer) cell lines, respectively.

Additionally, a series of this compound derivatives bearing a thiourea (B124793) moiety were synthesized and evaluated. One such compound, 1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea , demonstrated notable antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 2.15 μM.

Table 2: Antiproliferative Activity of Selected this compound Derivatives in Cancer Cell Lines

Derivative Name/Identifier Cell Line Cancer Type GI₅₀/IC₅₀ (μM) Reference
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine Malme-3M Melanoma 0.017 (GI₅₀)
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-phenyl-1H-indazol-1-amine HT29 Colon Cancer 0.022 (GI₅₀)
N-hydroxy-5-chloro-3-phenyl-1H-indazole-1-carboximidamide derivative HeLa Cervical Cancer 1.2 (GI₅₀)
N-hydroxy-5-chloro-3-phenyl-1H-indazole-1-carboximidamide derivative A549 Lung Cancer 1.3 (GI₅₀)
1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea MCF-7 Breast Cancer 2.15 (IC₅₀)

Antimicrobial and Antiparasitic Research Applications

In addition to anticancer research, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Several studies have highlighted the antifungal properties of these compounds, particularly against opportunistic Candida pathogens. A series of 1-substituted-5-chloro-3-phenyl-1H-indazole derivatives were synthesized, with some showing promising activity. For instance, a derivative featuring a 1-(1H-imidazol-1-yl)ethyl group at the N1 position of the indazole ring displayed a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL against Candida albicans.

Another study focused on Schiff base and thiourea derivatives. The compound 1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea was found to be active against C. albicans with a MIC of 4.39 μM.

Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound moiety were synthesized. One of these compounds, 5-Chloro-1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-phenyl-1H-indazole , exhibited potent antifungal activity against several Candida species, including C. albicans (MIC = 1.95 µg/mL), C. glabrata (MIC = 3.9 µg/mL), and C. tropicalis (MIC = 3.9 µg/mL).

Table 3: Antifungal Activity of Selected this compound Derivatives

Derivative Name/Identifier Fungal Strain MIC (μg/mL) Reference
1-(1-(1H-imidazol-1-yl)ethyl)-5-chloro-3-phenyl-1H-indazole Candida albicans 15.6
1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea Candida albicans 1.72 (converted from 4.39 μM)
5-Chloro-1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-phenyl-1H-indazole Candida albicans 1.95
5-Chloro-1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-phenyl-1H-indazole Candida glabrata 3.9
5-Chloro-1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-phenyl-1H-indazole Candida tropicalis 3.9

The antibacterial potential of this compound derivatives has also been a subject of investigation. In a study evaluating Schiff base and thiourea derivatives, 1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea showed activity against the Gram-positive bacterium Staphylococcus aureus with a MIC of 4.39 μM.

Another study synthesized a series of 1-(substituted)-5-chloro-3-phenyl-1H-indazoles and tested them against various bacterial strains. The derivative with a 1-(1H-imidazol-1-yl)ethyl substituent demonstrated a MIC of 15.6 μg/mL against S. aureus. Additionally, a derivative with a morpholin-4-ylethyl substituent at the N1 position was active against Pseudomonas aeruginosa, a Gram-negative bacterium, with a MIC of 15.6 μg/mL.

Research into novel indazole-based compounds also identified derivatives with activity against Mycobacterium tuberculosis. A series of this compound-1-carboxamides was synthesized, and one compound displayed a MIC of 3.14 μM against the H37Rv strain of M. tuberculosis.

Table 4: Antibacterial Activity of Selected this compound Derivatives

Derivative Name/Identifier Bacterial Strain MIC Reference
1-(5-chloro-3-phenyl-1H-indazol-1-yl)-3-(4-fluorophenyl)thiourea Staphylococcus aureus 4.39 μM
1-(1-(1H-imidazol-1-yl)ethyl)-5-chloro-3-phenyl-1H-indazole Staphylococcus aureus 15.6 μg/mL
5-chloro-1-(2-(morpholin-4-yl)ethyl)-3-phenyl-1H-indazole Pseudomonas aeruginosa 15.6 μg/mL
This compound-1-carboxamide derivative Mycobacterium tuberculosis H37Rv 3.14 μM

Antileishmanial Efficacy and Target Engagement (e.g., Trypanothione Reductase)

Derivatives of the indazole scaffold have demonstrated notable antileishmanial properties. Trypanothione reductase (TryR), an enzyme crucial for the survival of Leishmania parasites, has been identified as a key molecular target. nih.govaboutscience.eu This enzyme is absent in humans, making it a selective and attractive target for drug development. aboutscience.eumdpi.com

Molecular docking studies have shown that indazole derivatives can effectively bind to the active site of Trypanothione Reductase. nih.gov For instance, a study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents against Leishmania infantum. nih.gov While some compounds in the series showed limited activity against L. tropica and L. major, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov This species-specific activity underscores the importance of subtle structural modifications in determining the therapeutic efficacy of these compounds.

In one high-throughput screening study, a novel inhibitor of Trypanothione Reductase was identified that induced a dose-dependent anti-proliferative effect on L. infantum promastigotes, with an IC₅₀ value of 12.44 ±1.09 μM. nih.gov

Table 1: Antileishmanial Activity of Indazole Derivatives

Compound DerivativeTarget SpeciesActivityReference
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantumStrong to moderate nih.gov
Novel TR inhibitorLeishmania infantumIC₅₀: 12.44 ±1.09 μM nih.gov

Antimycobacterial Studies on Indazole Scaffolds

The indazole scaffold is also being explored for its potential against mycobacterial infections. nih.govguidechem.com While specific studies focusing solely on this compound are limited in this context, research on related indazole derivatives has shown promise. For example, a study on 3-phenyl-1H-indoles, structurally related to the core compound, reported their synthesis and evaluation for antimycobacterial activity. nih.gov Indazole derivatives, in general, are recognized for their broad-spectrum antimicrobial properties, which include activity against various bacterial pathogens. nih.gov

Other Reported Biological Activities in Preclinical Studies

Beyond its antiparasitic and potential antimycobacterial effects, the this compound scaffold and its derivatives have been investigated for a range of other pharmacological activities in preclinical settings.

Indazole-based compounds have been identified as potential inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. A study on indazole-based thiadiazole derivatives demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The IC₅₀ values for the most active compounds were in the low micromolar range, comparable to the standard inhibitor, Donepezil. nih.gov

Table 2: Anticholinesterase Activity of Indazole-based Thiadiazole Derivatives

EnzymeIC₅₀ Range (μM)Standard (Donepezil) IC₅₀ (μM)Reference
Acetylcholinesterase (AChE)0.86 ± 0.33 to 26.73 ± 0.841.26 ± 0.18 nih.gov
Butyrylcholinesterase (BuChE)0.89 ± 0.12 to 27.08 ± 0.191.35 ± 0.37 nih.gov

The indazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govontosight.aismolecule.comresearchgate.net Compounds containing the indazole scaffold have shown the ability to modulate inflammatory pathways. nih.gov For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have demonstrated significant anti-inflammatory activity in preclinical models of arthritis and edema. smolecule.com The anti-inflammatory potential of these compounds makes them attractive candidates for further investigation in the context of chronic inflammatory diseases. ontosight.aismolecule.com

Several studies have highlighted the antioxidant potential of indazole derivatives. guidechem.comresearchgate.netdntb.gov.ua A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assays, showing promising results with IC₅₀ values in the micromolar range. researchgate.netresearchgate.net The ability of these compounds to scavenge free radicals suggests their potential utility in mitigating oxidative stress-related pathologies.

The neuropharmacological properties of indazole derivatives also extend to potential antidepressant effects. researchgate.netacs.org Early research on a compound named FS32, chemically identified as 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole, explored its influence on monoaminergic receptor sensitivity in the rat brain, a key mechanism for many antidepressant drugs. nih.govacs.org This line of investigation suggests that the indazole scaffold could be a valuable starting point for the design of novel antidepressant agents. nih.gov

Mechanistic Elucidation of Biological Actions

The indazole scaffold is a prominent feature in many biologically active compounds, leading researchers to investigate the specific mechanisms through which these molecules exert their effects. The following sections detail the current understanding of the molecular targets, pathways, and receptor interactions of indazole derivatives, including what is known about this compound.

Identification of Specific Molecular Targets and Pathways

Research into the indazole class of compounds has revealed interactions with various molecular targets, often leading to the modulation of critical cellular signaling pathways. While specific research on this compound is limited, studies on related indazole derivatives provide insight into its potential mechanisms of action, particularly in the context of its noted potential for antitumor applications.

The indazole structure is versatile, and substitutions on the ring system can significantly influence its biological activity. For instance, the presence of a phenyl group at the 3-position and a chlorine atom at the 5-position in this compound is thought to enhance its lipophilicity, a property that can facilitate crossing cellular membranes and may contribute to its potential as an antitumor agent.

General studies on indazole derivatives have pointed towards several key areas of molecular interaction:

Enzyme Inhibition: Various indazole compounds have been identified as inhibitors of specific enzymes. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as inhibitors of Trypanothione Reductase (TryR) in Leishmania infantum, an essential enzyme for the parasite's survival. nih.gov Other research has suggested that some indazole derivatives may act as inhibitors of c-Jun N-terminal kinase (JNK), a key protein in inflammatory signaling pathways. evitachem.com

Modulation of Cell Signaling Pathways: Preliminary findings for some indazole compounds suggest they may inhibit key signaling pathways involved in cancer cell proliferation and survival. These pathways can include the Bcl-2 family, which are crucial regulators of apoptosis (programmed cell death), and the p53/MDM2 pathway, a critical tumor suppressor axis. Furthermore, some complex indole (B1671886) derivatives, a related heterocyclic class, have shown inhibitory activity against EGFR and BRAF kinase pathways, which are often over-activated in various cancers. mdpi.comresearchgate.net

While these findings are for the broader class of indazoles or related heterocycles, they highlight plausible avenues for the biological activity of this compound. However, dedicated studies are required to identify its specific molecular targets and the pathways it modulates.

Table 1: Examples of Molecular Targets for Various Indazole Derivatives

Compound ClassPotential Molecular TargetAssociated Biological ActivityReference
3-chloro-6-nitro-1H-indazole derivativesTrypanothione Reductase (TryR)Antileishmanial nih.gov
Indazole Derivatives (General)c-Jun N-terminal kinase (JNK)Anti-inflammatory, Antitumor evitachem.com
Indazole Derivatives (General)Bcl-2 family, p53/MDM2 pathwayAnticancer (Apoptosis induction)

Investigation of Receptor Binding and Allosteric Modulation

The ability of small molecules to bind to receptors and modulate their activity is a cornerstone of pharmacology. This includes not only direct binding to the primary (orthosteric) site but also binding to secondary (allosteric) sites, which can fine-tune the receptor's function.

Investigations into the indazole chemical space have revealed that certain derivatives can act as allosteric modulators. For example, a series of indazole arylsulfonamides were synthesized and evaluated as antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.org These studies indicated that the compounds bind to an intracellular allosteric site on the receptor. acs.org

However, there is no specific information available from the provided research concerning the direct receptor binding or allosteric modulation properties of this compound. The position of the chlorine atom on the indazole ring can affect π-stacking interactions, which are crucial for protein binding, suggesting that substitutions can significantly alter receptor interaction profiles.

While the indazole scaffold is present in molecules designed as receptor modulators, such as cannabinoid receptor agonists or M1 mAChR allosteric modulators, these compounds often feature significant additional structural complexities that dictate their specific receptor interactions. nih.gov For example, research on cannabinoid receptor (CB1) allosteric modulators has focused on indole-2-carboxamides, which are structurally distinct from this compound. ijpsr.com

Table 2: Examples of Receptor Modulation by Indazole-Containing Compounds

Compound ClassReceptor TargetType of ModulationReference
Indazole arylsulfonamidesCC-Chemokine Receptor 4 (CCR4)Allosteric Antagonist acs.org
3-Chloro-5-methoxy-1-methyl-1H-indazoleCannabinoid Receptor 1 (CB1)Agonist
1-methyl-1H-indazol-5-yl-containing pyrimidinonesM1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR)Positive Allosteric Modulator nih.gov

Computational and Spectroscopic Characterization in 5 Chloro 3 Phenyl 1h Indazole Research

Molecular Modeling and Simulation Studies

Computational approaches are instrumental in predicting and analyzing the interactions of 5-Chloro-3-phenyl-1H-indazole and its derivatives with biological targets, offering insights that guide further experimental research.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking studies are employed to forecast its binding affinity and mode of interaction with various protein targets. For instance, derivatives of this compound have been docked against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR). These studies help in identifying key amino acid residues within the protein's active site that are crucial for binding. The interactions typically observed include hydrogen bonds, hydrophobic contacts, and electrostatic forces, which collectively contribute to the stability of the ligand-protein complex. The binding energy values derived from these simulations provide a quantitative measure to rank and prioritize compounds for further biological evaluation. For example, studies on similar indazole derivatives have shown that specific substitutions on the indazole or phenyl ring can significantly influence the binding energy and interaction profile.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

To further investigate the stability of ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations provide a dynamic view of the complex over time, offering insights into its conformational flexibility and the persistence of key interactions. For derivatives of this compound, MD simulations have been used to confirm the stability of the compound within the binding site of target proteins. These simulations can reveal subtle changes in the protein's conformation upon ligand binding and help to validate the docking results. A stable complex in an MD simulation is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, indicating that the binding pose is maintained.

In silico Prediction of Biological Activity

In addition to predicting binding interactions, computational tools are used to forecast the broader biological and pharmacokinetic properties of this compound and its analogs. This includes the prediction of drug-likeness, which assesses the compound's suitability as a potential drug candidate based on properties like molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to identify potential liabilities early in the drug discovery process. These in silico predictions help in prioritizing compounds with favorable pharmacokinetic profiles and low toxicity risks for synthesis and experimental testing.

Advanced Spectroscopic Characterization for Structural Confirmation in Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals are observed for the aromatic protons on the phenyl and indazole rings. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 1: NMR Data for this compound

Nucleus Chemical Shift (δ, ppm)
¹H NMR 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, mass spectrometry confirms the molecular formula C₁₃H₉ClN₂ with a molar mass of 228.68 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the compound's structure, as different parts of the molecule will break off in predictable ways under the high-energy conditions of the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum reveals characteristic peaks that confirm the presence of its key structural features, including the N-H bond of the indazole ring, the aromatic C-H bonds of the phenyl and benzene (B151609) rings, and various stretching vibrations within the heterocyclic and aromatic systems.

Analysis of the spectrum allows for the assignment of observed absorption bands to specific molecular vibrations. The N-H stretching vibration in indazole derivatives typically appears as a broad band in the high-frequency region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1700 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic and indazole rings. The carbon-chlorine (C-Cl) bond typically shows an absorption in the fingerprint region.

A published IR spectrum for this compound lists several key absorption peaks. Based on established correlation tables, these peaks can be tentatively assigned to the functional groups within the molecule. vscht.czlibretexts.orglibretexts.org The C=O stretching vibration noted at 1714 cm⁻¹ in one source may be anomalous for this structure and could be attributed to an impurity or a specific solid-state interaction, as the primary structure lacks a carbonyl group. rsc.org The peaks are more commonly associated with the vibrations of the fused ring system.

Reported Wavenumber (cm⁻¹)Probable Functional Group AssignmentVibrational ModeTypical Range (cm⁻¹)
~3400-3100 (Broad, inferred)N-HStretching3500-3100
~3100-3000 (Inferred)Aromatic C-HStretching3100-3000
1714C=C / C=N RingStretching1680-1400
1313C-N / In-plane bendingStretching / Bending1350-1000
1221Aromatic C-H / C-NIn-plane Bending / Stretching1300-1000
743Aromatic C-H / C-ClOut-of-plane Bending / Stretching900-675 / 850-550
697Aromatic C-H / C-ClOut-of-plane Bending / Stretching900-675 / 850-550

Crystallographic Analysis of this compound and Analogs

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not widely published, extensive crystallographic work on closely related analogs provides significant insight into its likely solid-state structure and intermolecular interactions. These studies are fundamental for understanding molecular geometry, planarity, and the non-covalent forces that dictate the crystal lattice.

Studies on analogs such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide reveal that the 3-chloro-1H-indazole system is nearly planar. researchgate.net This planarity is a key feature of the fused ring system. However, the attachment of a phenyl group at the 3-position can introduce steric strain, leading to a twisted conformation between the indazole and phenyl rings. For example, in the crystal structure of 5-chloro-N¹-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, the phenyl ring is twisted with respect to the central pyrazole (B372694) ring, with torsion angles around -14° to 18°. nih.gov A similar deviation from co-planarity is expected for this compound. The dihedral angle between the indazole system and an adjacent benzene ring in one analog was found to be 47.53°. researchgate.net

Intermolecular interactions are critical in defining the supramolecular architecture. In analogs of this compound, a variety of non-covalent interactions have been observed. These include:

Hydrogen Bonds: N—H···N and N—H···O hydrogen bonds are common motifs. The N-H group on the indazole ring is a potent hydrogen bond donor. researchgate.netnih.govnih.gov

C—H···π Interactions: These weaker interactions, where a C-H bond points towards the face of an aromatic ring, play a role in linking molecular columns and layers. nih.gov

Halogen Interactions: C—H···Cl interactions have also been noted in the crystal packing of related chloro-substituted heterocyclic compounds. nih.gov

These interactions collectively stabilize the crystal structure, influencing properties like melting point and solubility.

Structural FeatureObservation in AnalogsSignificance
Indazole Ring SystemGenerally planar or near-planar. researchgate.netConfirms the rigid, aromatic-like nature of the core structure.
Inter-ring Dihedral AngleSignificant twist between the indazole and phenyl rings (e.g., ~47°). researchgate.netIndicates steric hindrance prevents a fully coplanar molecular conformation.
N—H···N/O Hydrogen BondsFrequently observed, leading to dimer formation or extended networks. nih.govnih.govPrimary directional force determining crystal packing.
C—H···π InteractionsLink molecular stacks or layers. nih.govContributes to the overall stability of the three-dimensional structure.
C—H···Cl InteractionsObserved in related chloro-aromatic structures. nih.govWeak, directional interactions involving the chlorine substituent.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the solid state, or crystal packing, is dictated by the interplay of intermolecular forces, with hydrogen bonding networks often playing a dominant role in nitrogen-containing heterocycles. Analysis of indazole analogs demonstrates the formation of well-defined, robust supramolecular architectures.

In many substituted indazoles, the N-H group of the pyrazole moiety acts as a hydrogen bond donor to an acceptor atom on an adjacent molecule, which can be a nitrogen atom or another electronegative atom. This frequently leads to the formation of centrosymmetric dimers through N—H···N hydrogen bonds. nih.gov These dimeric units can then serve as building blocks for a more extended crystalline assembly.

More complex networks are also observed. For instance, the crystal structure of an analog, 5-chloro-N¹-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, showcases a hierarchical packing arrangement. nih.gov In this structure, two independent molecules in the asymmetric unit (A and B) are linked by pairs of N—H···N hydrogen bonds to form A–B dimers. These dimers are further connected by another N—H···N bond, creating a tetramer-like arrangement. nih.gov These tetramers stack along a crystallographic axis, forming columns, which are in turn linked into layers by C—H···π interactions. nih.gov

In other cases, such as in N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, molecules are connected by both N—H···O and C—H···O hydrogen bonds. researchgate.net The cooperation between these different types of hydrogen bonds results in the formation of a cohesive, three-dimensional network rather than simple dimers or chains. researchgate.net The specific nature of the substituents on the indazole core ultimately directs which of these packing motifs is favored, highlighting the tunability of the solid-state structures in this class of compounds.

Advanced Research Directions and Therapeutic Implications for 5 Chloro 3 Phenyl 1h Indazole

Strategic Design Principles for Novel 5-Chloro-3-phenyl-1H-indazole Analogs

The design of new analogs based on the this compound core involves several sophisticated strategies aimed at enhancing biological activity, improving pharmacokinetic properties, and minimizing off-target effects. These principles guide medicinal chemists in the rational modification of the lead structure.

Bioisosteric Replacements and Molecular Simplification Strategies

Bioisosterism is a cornerstone of drug design, involving the substitution of atoms or functional groups with others that have similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the biological activity of the parent compound. cambridgemedchemconsulting.com This strategy can be applied to the this compound scaffold to modulate its potency, selectivity, and metabolic stability.

Key areas for bioisosteric replacement on the scaffold include the phenyl ring at the 3-position and the chloro group at the 5-position. For instance, the phenyl ring can be replaced with various heteroaromatic rings (e.g., pyridyl, thiophene) to explore new interactions with target proteins or to alter solubility. dundee.ac.uk Nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have also been used as effective phenyl mimics to improve metabolic properties. dundee.ac.uknih.gov The chlorine atom can be swapped with other halogens (F, Br) or groups like trifluoromethyl (CF3) or cyano (CN) to fine-tune electronic properties and binding affinity. cambridgemedchemconsulting.com

Molecular simplification is another key strategy, used to reduce structural complexity, which can improve synthetic accessibility and physicochemical properties. nih.gov For the this compound scaffold, this could involve removing non-essential functionalities to identify the minimal pharmacophore required for biological activity. nih.gov

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Position Potential Bioisosteric Replacements Rationale for Replacement
Phenyl C3 Pyridyl, Thienyl, Pyrazolyl, Bicyclo[1.1.1]pentane (BCP) Modulate polarity, solubility, and protein-ligand interactions; improve metabolic stability. dundee.ac.uknih.gov
Chloro C5 Fluoro (F), Bromo (Br), Cyano (CN), Trifluoromethyl (CF3), Methyl (CH3) Alter electronic properties, lipophilicity, and binding interactions; block metabolic sites. cambridgemedchemconsulting.com

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. pharmacelera.com The indazole core itself can be considered a valuable fragment. An FBDD campaign might start by identifying an indazole fragment that binds to a target of interest. nih.gov

Once a fragment hit like the indazole core is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR), it is elaborated into a more potent, lead-like molecule. nih.govdrugdiscoverychemistry.com This elaboration can occur through three primary strategies:

Fragment Growing : Extending the fragment by adding new functional groups to occupy adjacent binding pockets. pharmacelera.comrsc.org For the indazole core, this could involve adding substituents at the N1, C3, or C5 positions.

Fragment Linking : Connecting two or more fragments that bind to different, nearby sites on the target protein. pharmacelera.com

Fragment Merging : Combining the structural features of overlapping fragments into a single, more potent molecule. pharmacelera.com

This approach allows for a more efficient exploration of chemical space and often leads to compounds with better physicochemical properties compared to traditional high-throughput screening (HTS). pharmacelera.com

Table 2: Illustrative FBDD Campaign for an Indazole-Based Inhibitor

Step Action Techniques Used Desired Outcome
1. Library Screening Screen a library of small fragments against the target protein. NMR, X-ray Crystallography, Surface Plasmon Resonance (SPR) Identify a fragment hit (e.g., an indazole derivative) with weak affinity (µM to mM range). nih.govdrugdiscoverychemistry.com
2. Hit Validation Confirm the binding and determine the binding mode of the fragment. X-ray Crystallography, NMR Obtain a high-resolution structure of the fragment-protein complex.
3. Fragment Elaboration Synthetically modify the fragment to increase potency. Structure-Guided Design, Medicinal Chemistry (e.g., Fragment Growing) rsc.org A more potent compound with improved affinity (nM to low µM range). nih.gov

Optimization for Multi-Target Inhibition and Selectivity

While sometimes a highly selective inhibitor is desired, in complex diseases like cancer, inhibiting multiple targets can be a more effective therapeutic strategy. The this compound scaffold is versatile and can be optimized to act as a multi-target inhibitor, for example, against several protein kinases simultaneously. nih.gov

Conversely, achieving selectivity is often a major challenge. Off-target activity can lead to undesirable side effects. Structure-guided design is crucial for optimizing selectivity. By analyzing the crystal structure of an analog bound to its target, chemists can identify specific modifications that enhance interactions with the intended target while reducing binding to off-target proteins. For example, substituting the phenyl ring with a group that fits uniquely into a specific sub-pocket of the target kinase can significantly improve selectivity. nih.gov The introduction of specific functional groups, such as hydrogen bond donors or acceptors, can exploit subtle differences between the ATP-binding sites of different kinases to enhance selectivity. nih.gov

Role of this compound as a Lead Compound

A lead compound is a chemical structure that has shown promising biological activity and serves as the starting point for modification to produce a drug candidate. The indazole nucleus is considered a "privileged scaffold" because it is a key component in many biologically active compounds, including several approved drugs. nih.govbeilstein-journals.org

Development of Preclinical Candidates from the Indazole Scaffold

The indazole scaffold is present in numerous compounds that have entered preclinical development for a variety of diseases, including cancer, inflammation, and infectious diseases. nih.govresearchgate.net For instance, derivatives of the indazole core have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov Axitinib, an approved cancer therapeutic, features an indazole core, highlighting the scaffold's clinical relevance. nih.gov

Starting with a lead compound like this compound, medicinal chemists can synthesize a library of analogs and test them for activity against a specific disease target. Through iterative cycles of design, synthesis, and testing, compounds with improved potency, selectivity, and drug-like properties are identified. Promising compounds from these studies can then be advanced into formal preclinical development, which involves more extensive in vivo testing.

Addressing Challenges in Potency and Specificity Enhancement

A primary challenge in transforming a lead compound into a drug candidate is the simultaneous optimization of potency and specificity. Often, modifications that increase potency can lead to a decrease in selectivity, and vice versa.

For the this compound scaffold, enhancing potency might involve introducing groups that form strong hydrogen bonds or occupy deep hydrophobic pockets within the target's active site. nih.gov For example, structure-activity relationship (SAR) studies on indazole-based kinase inhibitors have shown that adding specific amine or methoxy (B1213986) groups can dramatically increase potency. nih.gov

Specificity can be improved by exploiting unique features of the target's binding site. If an off-target protein has a smaller binding pocket, adding a bulky substituent to the indazole scaffold can create steric hindrance that prevents binding to the off-target while maintaining affinity for the intended target. The process is a careful balancing act, guided by structural biology and computational modeling, to achieve a profile that is both highly potent against the desired target and clean with respect to off-targets. nih.gov

Future Outlook in Academic Drug Discovery Research

The foundational structure of this compound continues to serve as a valuable scaffold in medicinal chemistry. Future academic research is poised to expand its therapeutic potential by exploring novel biological targets and integrating sophisticated research methodologies to design next-generation drug candidates with enhanced specificity and efficacy.

Exploration of New Disease Areas and Biological Targets

While indazole derivatives have been extensively studied in oncology, the future of academic drug discovery lies in exploring their utility across a wider range of diseases. Research into structurally related indazole compounds has revealed potential for targeting a variety of proteins implicated in different pathological conditions. This opens avenues for the this compound scaffold to be investigated in new therapeutic contexts.

One promising area is in the treatment of inflammatory pain. A high-throughput screening campaign identified a related compound, 5-(2-chlorophenyl)-indazole, as an antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel, a key mediator in pain signaling. This suggests that derivatives of this compound could be optimized as novel analgesics.

In oncology, the exploration continues beyond established targets. Indazole-based compounds are being investigated as inhibitors of kinases crucial for cancer cell survival and proliferation, such as the mitogen-activated protein kinase 1 (MAPK1). Molecular docking studies of indazole-sulfonamide derivatives have shown a strong affinity for MAPK1, indicating their potential as cancer treatments. Furthermore, other research has pointed towards the potential for indazole derivatives to inhibit Bcl2 family members and modulate the p53/MDM2 pathway, which are critical in regulating apoptosis. The versatility of the indazole nucleus allows for its application in developing multi-kinase inhibitors, targeting entities like c-Kit, PDGFRβ, and FLT3 simultaneously.

The following table summarizes potential biological targets and disease areas that could be explored for novel derivatives based on the this compound scaffold, based on findings from related compounds.

Biological TargetAssociated Disease AreaRationale/Finding
Transient Receptor Potential A1 (TRPA1)Inflammatory PainA related indazole compound was identified as a TRPA1 antagonist.
Mitogen-Activated Protein Kinase 1 (MAPK1)Various Cancers (e.g., ovarian, colon, breast)Indazole-sulfonamide derivatives show strong binding affinity to MAPK1 in docking studies.
Bcl2 family / p53/MDM2 pathwayCancerA 1H-indazole-3-amine derivative demonstrated the ability to induce apoptosis by inhibiting these pathways.
c-Kit, PDGFRβ, FLT3CancerIndazole-based diarylurea derivatives have been identified as multi-kinase inhibitors targeting these proteins.
Fibroblast growth factor receptors (FGFRs)CancerNovel 1H-indazole derivatives have been discovered for the inhibition of FGFR kinases.
Anaplastic lymphoma kinase (ALK)Cancer3-aminoindazole derivatives have shown high activity against ALK.

Integration of Advanced Computational and Experimental Methodologies

The trajectory of drug discovery involving the this compound scaffold is increasingly driven by the synergy between advanced computational and experimental techniques. These methods accelerate the identification of lead compounds and optimize their pharmacological profiles.

Computational Methodologies: Structure-based drug design and molecular docking are becoming standard practice. These computational tools allow researchers to predict how derivatives of this compound will bind to the active sites of target proteins. For instance, molecular docking has been used to predict the strong affinity of indazole-sulfonamides for the MAPK1 active site. Molecular dynamics simulations further complement these studies by providing insights into the stability of the ligand-protein complex over time. This computational pre-screening reduces the time and cost associated with synthesizing and testing large libraries of compounds. Fragment-led de novo design is another powerful approach that has been used to discover novel 1H-indazole-based derivatives for inhibiting targets like FGFR kinases.

Experimental Methodologies: Advances in synthetic chemistry are enabling more efficient and diverse production of indazole derivatives. Modern synthetic strategies such as 1,3-dipolar cycloaddition reactions and palladium-catalyzed C-H activation provide novel pathways to construct the indazole core with various substituents. These methods offer greater control over the final molecular architecture, allowing for the systematic optimization of structure-activity relationships (SAR). High-throughput screening (HTS) of the synthesized compounds against diverse biological targets remains a cornerstone of experimental discovery, as demonstrated by the identification of an indazole-based TRPA1 antagonist.

The integration of these methodologies creates a powerful cycle for drug discovery, as outlined in the table below.

MethodologyTypeApplication in Indazole Research
Molecular DockingComputationalPredicting binding modes and affinity of indazole derivatives to targets like MAPK1.
Molecular DynamicsComputationalAssessing the stability of indazole-protein complexes.
Structure-Based Drug DesignComputationalGuiding the synthesis of novel indazole derivatives targeting specific kinases like c-kit.
Fragment-Led De Novo DesignComputationalDiscovering novel indazole-based inhibitors for targets such as FGFRs.
C-H Activation / CycloadditionExperimentalEnabling efficient and novel synthesis routes for substituted indazoles.
High-Throughput Screening (HTS)ExperimentalRapidly testing large libraries of indazole compounds to identify hits against new targets like TRPA1.

This integrated approach, combining predictive computational modeling with innovative synthetic and screening techniques, will be pivotal in unlocking the full therapeutic potential of the this compound scaffold in academic drug discovery research.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-phenyl-1H-indazole, and how can reaction conditions be optimized?

A common method involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, 2-chloro-5-nitrobenzoic acid can be converted to an acid chloride (using SOCl₂), subjected to Friedel-Crafts acylation with 1,2-dichlorobenzene (AlCl₃ catalyst), and then treated with hydrazine hydrate in DMF to form the indazole core. Reduction of the nitro group with hydrazine hydrate and Raney nickel yields the final product. Key optimizations include controlling reaction temperature (e.g., reflux for cyclization) and solvent selection (DMF for polar aprotic conditions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can confirm substituent positions and indazole ring formation (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. For small molecules, data collection at low temperatures (e.g., 100 K) improves resolution. Hydrogen-bonding networks and π-stacking interactions can be analyzed to predict stability .

Advanced Research Questions

Q. How can computational tools like Molecular Operating Environment (MOE) aid in studying the structure-activity relationships (SAR) of this compound derivatives?

MOE enables docking studies to predict binding affinities to targets (e.g., kinases or GPCRs). By modifying substituents (e.g., halogen position, phenyl groups), researchers can simulate interactions with active sites. Pharmacophore models should prioritize electronegative groups (e.g., Cl) for hydrophobic pockets and planar indazole cores for π-π interactions. Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assesses stability .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can SHELX programs address them?

Challenges include twinning, weak diffraction, and disorder in substituents. SHELXD (for experimental phasing) and SHELXL (for refinement) are robust for small molecules. For disordered regions, use PART instructions to model alternate conformers. High-resolution data (≤ 1.0 Å) improves R-factor convergence. Hydrogen atoms can be refined using riding models .

Q. How do structural modifications of this compound influence its biological activity, particularly in anticancer or anti-inflammatory contexts?

  • Anticancer activity : Introducing electron-withdrawing groups (e.g., NO₂ at position 5) enhances DNA intercalation. Comparative studies show 3-phenyl substitution improves cytotoxicity (IC₅₀ values < 10 µM in HeLa cells) by increasing membrane permeability .
  • Anti-inflammatory activity : Substitution with methoxy groups reduces COX-2 inhibition but increases selectivity for NF-κB pathways. SAR analysis via logP calculations and in vitro assays (e.g., IL-6 suppression) is critical .

Q. How should researchers address contradictions in synthetic yields or spectral data across studies?

Discrepancies often arise from solvent purity, reaction time, or catalytic conditions. For example, hydrazine hydrate purity (>98%) is essential for cyclization efficiency. Reproducibility can be improved by standardizing NMR parameters (e.g., 400 MHz vs. 600 MHz instruments) and validating crystallographic data against the Cambridge Structural Database (CSD) .

Q. What strategies are effective for targeting this compound derivatives to specific pharmacological pathways?

  • In silico screening : Use ZINC15 or PubChem to identify analogs with known target affinities (e.g., PARP inhibitors).
  • Biological assays : Pair computational predictions with kinase inhibition panels (e.g., Eurofins DiscoverX) to validate selectivity. For example, 3-phenyl derivatives show higher affinity for CDK2 than CDK4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.